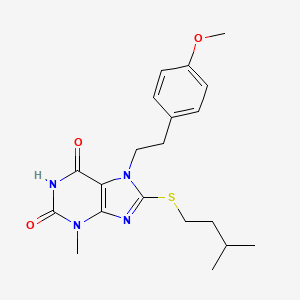

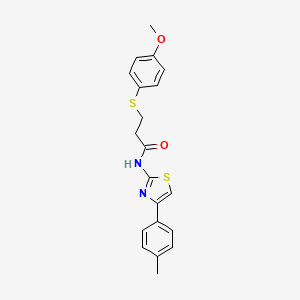

![molecular formula C16H18N2OS B2483939 N-[5-(4-乙基苄基)-1,3-噻二唑-2-基]环丙烷甲酰胺 CAS No. 878677-76-0](/img/structure/B2483939.png)

N-[5-(4-乙基苄基)-1,3-噻二唑-2-基]环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

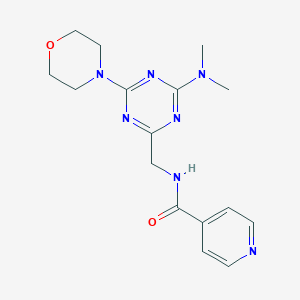

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that likely exhibits interesting chemical and physical properties due to its unique structure, which includes a thiazole ring, a cyclopropane ring, and an amide functional group. These structural features suggest potential for biological activity and chemical reactivity, making it a candidate for various chemical and pharmacological studies.

Synthesis Analysis

The synthesis of similar thiazole-containing compounds generally involves cyclization reactions, where thioamides are cyclized with chloroacetoacetates or via condensation reactions involving thiocarboxamides and aldehydes. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a related cyclization process, highlighting the complexity and efficiency of synthesizing thiazole derivatives (Tang Li-jua, 2015).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, such as Co(II) complexes of related thiazole compounds, reveals the importance of spectroscopic methods (FT-IR, electronic, EI mass, Powder XRD spectra) in determining structure. These techniques provide insight into the arrangement of atoms and the presence of functional groups, essential for understanding the compound's reactivity and properties (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

科学研究应用

抗微生物和抗结核活性

- 已设计出噻唑-氨基哌啶杂合物类似物,包括类似于N-[5-(4-乙基苯基)-1,3-噻唑-2-基]环丙基甲酰胺,作为结核分枝杆菌GyrB抑制剂。它们在体外显示出对分枝杆菌和结核分枝杆菌的有希望的活性,同时在一定浓度下没有毒性(Jeankumar et al., 2013)。

抗癌和抗氧化研究

- 已合成类似化合物以评估它们的抗微生物和抗氧化活性。一些显示出优秀的抗菌和抗真菌性能,以及深远的抗氧化潜力(Raghavendra et al., 2016)。

- 另一项研究合成了取代苯甲酰胺用于抗癌评估,展示了对各种癌细胞系的中等至优秀活性(Ravinaik et al., 2021)。

硬脂酰辅酶A去饱和酶-1抑制

- 关于3-(2-羟基乙氧基)-N-(5-苄基噻唑-2-基)-苯甲酰胺作为硬脂酰辅酶A去饱和酶-1抑制剂的研究确定了一种在小鼠和人类实验中具有亚纳摩尔IC(50)的化合物,显示小鼠血浆去饱和指数下降(Uto et al., 2009)。

抗真菌和结构分析

- 一项关于5-(4-环丙基-5-((3-氟苯甲基)磺酰基)-4H-1,2,4-三唑-3-基)-4-甲基-1,2,3-噻二唑的研究显示出良好的抗真菌活性,并提供了有关该化合物结构和功能关系的见解(Zhai et al., 2016)。

抗炎和镇痛活性

- 这些化合物的类似物已在模型中展示出显著的镇痛效果,并表现出与标准药物相媲美的抗炎效果(Yusov et al., 2019)。

属性

IUPAC Name |

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-2-11-3-5-12(6-4-11)9-14-10-17-16(20-14)18-15(19)13-7-8-13/h3-6,10,13H,2,7-9H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYJEPQYJUSICF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

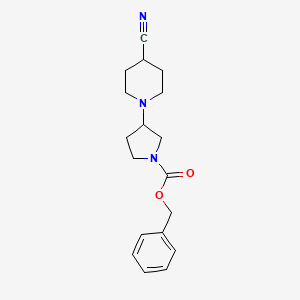

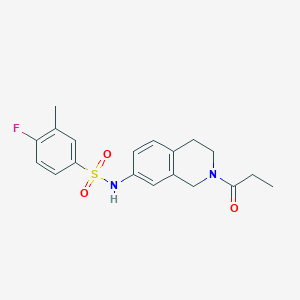

![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)

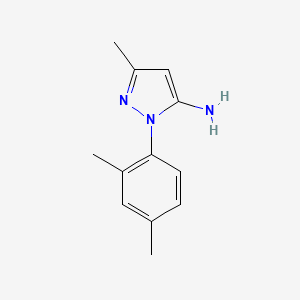

![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)

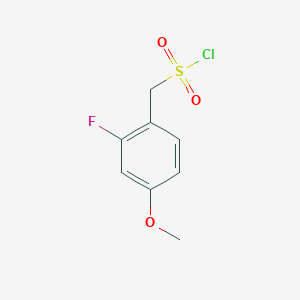

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)

![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)